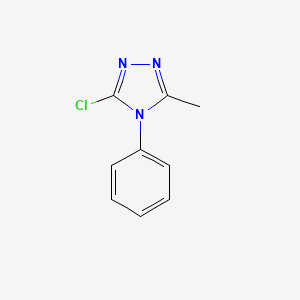![molecular formula C20H20N2O3 B2832120 6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one CAS No. 922902-85-0](/img/structure/B2832120.png)
6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active pyridazinones .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy . Density Functional Theory (DFT) calculations combined with experimental spectra provide a comprehensive description of the molecular electronic structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active pyridazinones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 181.23, a linear formula of (CH3O)2C6H3CH2CH2NH2, and a refractive index n20/D 1.546 (lit.) .科学的研究の応用
Synthesis and Chemical Properties
A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, has been conducted. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential for further application in medicinal chemistry (Flefel et al., 2018).
Research into novel selective PDE4 inhibitors included the synthesis of a series of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones. These studies highlighted the compound's role in inhibiting specific enzymes, suggesting its potential use in therapeutic applications (Van der Mey et al., 2001).
Application in Drug Discovery
Pyridazinones, recognized for their broad spectrum of biological activities, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties. This research underscores the utility of pyridazinone derivatives in developing new therapeutic agents (Kamble et al., 2015).
In a different study, the development of polysubstituted pyridazinones through sequential nucleophilic substitution reactions of tetrafluoropyridazine demonstrated the versatility of the pyridazinone scaffold in drug discovery. The ability to create a variety of disubstituted and ring-fused pyridazinone systems could lead to novel pharmaceuticals (Pattison et al., 2009).
Enzymatic Applications
- The enzymatic modification of 2,6-dimethoxyphenol, a related compound, to synthesize dimers with enhanced antioxidant capacity highlights the potential of using enzymatic reactions to modify chemical structures for improved biological activities. This method could be applied to similar compounds for creating bioactive products with significant health benefits (Adelakun et al., 2012).
Safety and Hazards
特性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-4-6-15(11-14)13-22-20(23)10-8-17(21-22)16-7-9-18(24-2)19(12-16)25-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUCAQEXNZXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

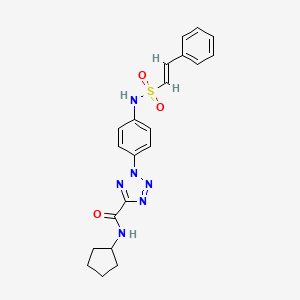

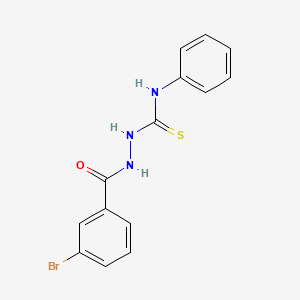
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2832043.png)
![8-[4-[(2,6-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2832044.png)
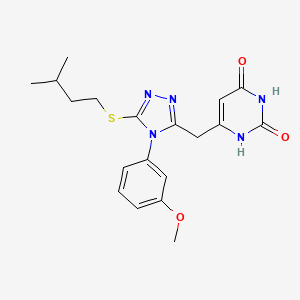
![8-Benzyl 1-tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2832046.png)
![(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile](/img/structure/B2832050.png)
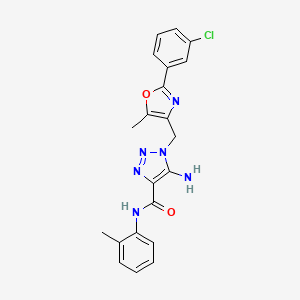

![3-(4-Fluorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832053.png)


